三フッ化アンチモン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

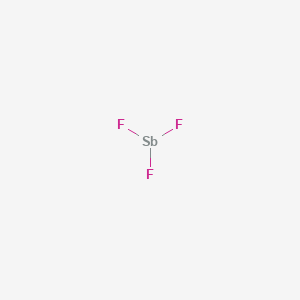

Antimony trifluoride, also known as trifluorostibane, is an inorganic compound with the chemical formula SbF₃. It appears as a white solid and is one of the two principal fluorides of antimony, the other being antimony pentafluoride. Antimony trifluoride is used in various industrial applications and as a reagent in inorganic and organofluorine chemistry .

科学的研究の応用

Antimony trifluoride has several scientific research applications, including:

Medicine: While not directly used in medicine, its role in synthesizing fluorinated compounds can be crucial for developing pharmaceuticals.

作用機序

Target of Action

Antimony trifluoride (SbF3) is primarily used as a reagent in inorganic and organofluorine chemistry . It is used to add fluoride ions to other chemical compounds .

Mode of Action

Antimony trifluoride, also known as Swarts’ reagent, is a mild Lewis acid . It interacts with its targets by converting chloride compounds to fluorides . This conversion is achieved by treating the target compound with antimony trifluoride along with chlorine or antimony pentachloride to give the active species antimony trifluorodichloride (SbCl2F3) .

Biochemical Pathways

The hydrolysis of antimony trifluoride is accompanied by oligomerization, forming edge-and corner-connected dimers ([Sb2O2F4]2−, [Sb2OF8]4−) and trimers ([Sb3O3F6]3−, [Sb3OF9]2−) with bridging oxygen atoms .

Pharmacokinetics

It is known that the compound is soluble in water and less volatile due to its polymeric structure . It is also soluble in methanol and acetone, but insoluble in ammonia .

Result of Action

The primary result of antimony trifluoride’s action is the conversion of chloride compounds to fluorides . This conversion is useful in various applications, including the production of Freon .

Action Environment

Antimony trifluoride is corrosive to tissue . It is also water-reactive, slowly hydrolyzing in water to form antimony (III) oxide . Environmental factors such as temperature and pH could potentially influence the compound’s action, efficacy, and stability.

生化学分析

Biochemical Properties

Antimony trifluoride plays a role in biochemical reactions primarily as a fluorinating agent. It interacts with various enzymes, proteins, and other biomolecules by facilitating the substitution of fluoride ions for other halides or functional groups. This interaction can alter the structure and function of the biomolecules, leading to changes in their activity. For example, antimony trifluoride can inhibit the activity of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can affect metabolic pathways and cellular processes that rely on the activity of these enzymes .

Cellular Effects

The effects of antimony trifluoride on cells and cellular processes are diverse and depend on the concentration and duration of exposure. At low concentrations, antimony trifluoride can act as a mild inhibitor of enzyme activity, leading to subtle changes in cellular metabolism and gene expression. At higher concentrations, it can cause more pronounced effects, including disruption of cell signaling pathways, inhibition of cell proliferation, and induction of apoptosis (programmed cell death). These effects are mediated by the compound’s ability to interact with and modify the activity of key regulatory proteins and enzymes within the cell .

Molecular Mechanism

The molecular mechanism of action of antimony trifluoride involves its ability to bind to and modify the activity of biomolecules. This compound can act as a Lewis acid, accepting electron pairs from nucleophilic groups on proteins and enzymes. This interaction can lead to the formation of stable complexes that inhibit the activity of the target biomolecules. Additionally, antimony trifluoride can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These changes can alter the expression of genes involved in cell growth, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of antimony trifluoride can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can slowly hydrolyze in the presence of water, leading to the formation of antimony oxide and hydrofluoric acid. This degradation can affect the long-term effects of antimony trifluoride on cellular function. In in vitro studies, prolonged exposure to antimony trifluoride can lead to cumulative effects on cell viability and function, including increased oxidative stress and DNA damage .

Dosage Effects in Animal Models

The effects of antimony trifluoride in animal models vary with different dosages. At low doses, the compound can cause mild toxicity, including gastrointestinal irritation and mild hepatic effects. At higher doses, antimony trifluoride can cause more severe toxic effects, including liver and kidney damage, hematological changes, and neurotoxicity. These effects are dose-dependent and can be influenced by the duration of exposure and the route of administration. Threshold effects have been observed, with certain doses causing significant toxicity while lower doses have minimal effects .

Metabolic Pathways

Antimony trifluoride is involved in metabolic pathways that include the interaction with enzymes and cofactors. The compound can inhibit the activity of enzymes involved in key metabolic processes, such as glycolysis and the citric acid cycle. This inhibition can lead to changes in metabolic flux and the accumulation of certain metabolites. Additionally, antimony trifluoride can interact with cofactors, such as nicotinamide adenine dinucleotide and flavin adenine dinucleotide, affecting their availability and function in metabolic reactions .

Transport and Distribution

Within cells and tissues, antimony trifluoride is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells through endocytosis or passive diffusion, depending on its concentration and the presence of transporters. Once inside the cell, antimony trifluoride can bind to intracellular proteins and organelles, affecting its localization and accumulation. The distribution of antimony trifluoride within tissues can also be influenced by its affinity for specific cell types and its ability to cross biological membranes .

Subcellular Localization

The subcellular localization of antimony trifluoride is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or lysosomes, through interactions with targeting sequences on proteins. These interactions can affect the activity and function of antimony trifluoride, as well as its ability to influence cellular processes. For example, localization to the mitochondria can enhance the compound’s ability to induce oxidative stress and apoptosis .

準備方法

Antimony trifluoride is typically prepared by treating antimony trioxide with hydrogen fluoride. The reaction is as follows: [ \text{Sb}_2\text{O}_3 + 6 \text{HF} \rightarrow 2 \text{SbF}_3 + 3 \text{H}_2\text{O} ] This method involves the reaction of antimony trioxide with hydrogen fluoride to produce antimony trifluoride and water . The compound is a mild Lewis acid and hydrolyzes slowly in water. Industrial production methods often involve similar processes, ensuring the purity and consistency of the product.

化学反応の分析

Antimony trifluoride undergoes various types of chemical reactions, including:

Oxidation: When exposed to fluorine, antimony trifluoride is oxidized to form antimony pentafluoride[ \text{SbF}_3 + \text{F}_2 \rightarrow \text{SbF}_5 ]

Hydrolysis: In the presence of water, antimony trifluoride hydrolyzes slowly.

Substitution: It is used as a fluorination reagent in organic chemistry, where it can convert chloride compounds to fluorides.

Common reagents and conditions used in these reactions include chlorine, antimony pentachloride, and fluorine. The major products formed from these reactions are antimony pentafluoride and various fluorinated organic compounds.

類似化合物との比較

Antimony trifluoride can be compared with other similar compounds, such as:

Antimony pentafluoride (SbF₅): A stronger Lewis acid and more reactive fluorinating agent.

Antimony trichloride (SbCl₃): Similar in structure but less effective as a fluorinating agent.

Arsenic trifluoride (AsF₃): Similar in structure but more volatile and less commonly used.

Antimony trifluoride is unique due to its mild Lewis acidity and its ability to act as a fluorination reagent without being as reactive or hazardous as antimony pentafluoride .

特性

CAS番号 |

7783-56-4 |

|---|---|

分子式 |

F3Sb |

分子量 |

178.755 g/mol |

IUPAC名 |

antimony(3+);trifluoride |

InChI |

InChI=1S/3FH.Sb/h3*1H;/q;;;+3/p-3 |

InChIキー |

GUNJVIDCYZYFGV-UHFFFAOYSA-K |

SMILES |

F[Sb](F)F |

正規SMILES |

[F-].[F-].[F-].[Sb+3] |

沸点 |

376 °C |

Color/Form |

White orthorhombic crystals Orthorhombic, deliquescent crystals White to gray hygroscopic crystals There are three known crystalline modifications. |

密度 |

4.38 at 69.8 °F (USCG, 1999) 4.38 g/cu cm |

melting_point |

558 °F (USCG, 1999) 287 °C |

Key on ui other cas no. |

7783-56-4 |

物理的記述 |

Antimony trifluoride is a white to gray crystalline solid, which is sometimes shipped as an aqueous solution. It is corrosive to tissue. It is used in ceramics and to make other chemicals. |

ピクトグラム |

Acute Toxic; Environmental Hazard |

賞味期限 |

Stable under recommended storage conditions. |

溶解性 |

In water, 492 g/100 g water at 25 °C In water, 443 g/100 mL at 20 °C; 562 g/100 mL water at 30 °C Soluble in water 154 g/100 mL methanol; soluble in acetone |

蒸気圧 |

26.34 kPa (0.26 atm) at melting point |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。